(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
PMID25435285-Compound-16: is a synthetic organic compound known for its potent and selective inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including inflammatory conditions and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25435285-Compound-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes the use of quinoline and pyridine derivatives, which undergo cyclization and functional group modifications to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production of PMID25435285-Compound-16 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: : PMID25435285-Compound-16 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: : The major products formed from these reactions include derivatives with enhanced biological activity and improved pharmacokinetic profiles .
Scientific Research Applications
Chemistry: : In chemistry, PMID25435285-Compound-16 is used as a tool compound to study kinase inhibition and signal transduction pathways .
Biology: : In biological research, it serves as a probe to investigate the role of MK-2 in cellular processes and disease mechanisms .
Medicine: : In medicine, PMID25435285-Compound-16 is explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving dysregulated kinase activity .
Industry: : In the pharmaceutical industry, this compound is utilized in drug discovery and development programs aimed at identifying new therapeutic agents .
Mechanism of Action
Mechanism of Action: : PMID25435285-Compound-16 exerts its effects by selectively inhibiting MK-2, a kinase involved in the regulation of inflammatory responses and cell proliferation . By binding to the active site of MK-2, the compound prevents its activation and subsequent phosphorylation of downstream targets .
Molecular Targets and Pathways: : The primary molecular target of PMID25435285-Compound-16 is MK-2, which plays a crucial role in the p38 MAPK signaling pathway . This pathway is implicated in various cellular processes, including inflammation, apoptosis, and stress responses .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other MK-2 inhibitors, PMID25435285-Compound-16 exhibits higher selectivity and potency . Its unique chemical structure allows for better binding affinity and specificity towards MK-2 .
List of Similar Compounds: : Similar compounds include other MK-2 inhibitors such as Compound 17, Compound 18, and Compound 19, which share structural similarities but differ in their pharmacological profiles and therapeutic potential .
Properties
Molecular Formula |
C17H16Cl2N4O5S |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C17H16Cl2N4O5S/c18-7-2-1-6(3-8(7)19)4-28-13-12(29-16-21-5-22-23-16)9-10(14(24)25)11(9)17(13,20)15(26)27/h1-3,5,9-13H,4,20H2,(H,24,25)(H,26,27)(H,21,22,23)/t9-,10-,11-,12-,13+,17+/m0/s1 |
InChI Key |
QHBLXVIRCXAIGL-WNAOHANSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CO[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)SC4=NC=NN4)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1COC2C(C3C(C3C2(C(=O)O)N)C(=O)O)SC4=NC=NN4)Cl)Cl |
Origin of Product |
United States |
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